molecular formula C17H17NO3S2 B3008372 methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896339-98-3

methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3008372
CAS No.: 896339-98-3
M. Wt: 347.45
InChI Key: TWPRMEZAPKLFOA-UHFFFAOYSA-N
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Description

Methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring fused with a cyclopentane ring, an amide linkage, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Cyclopentane Ring Fusion: The cyclopentane ring is fused to the thiophene ring through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.

    Amide Bond Formation: The amide bond is formed by reacting the carboxylic acid derivative of the thiophene compound with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The

Properties

IUPAC Name

methyl 2-[(3-methylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-21-17(20)14-12-7-4-8-13(12)23-16(14)18-15(19)10-5-3-6-11(9-10)22-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPRMEZAPKLFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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